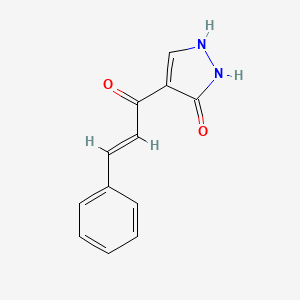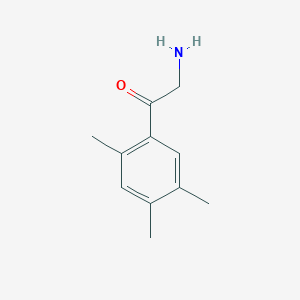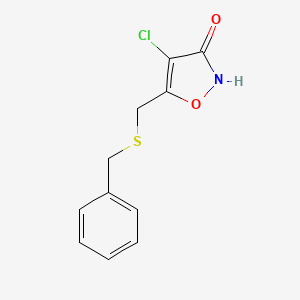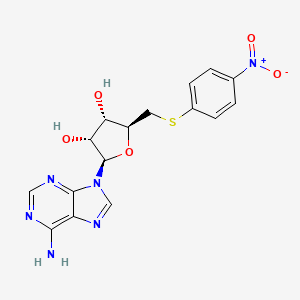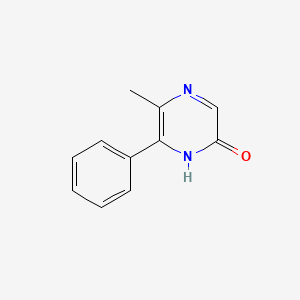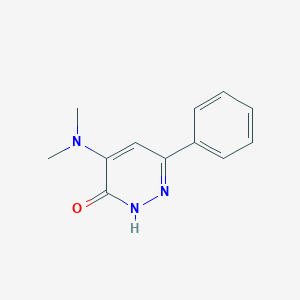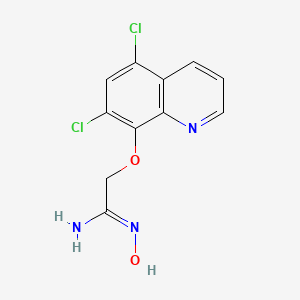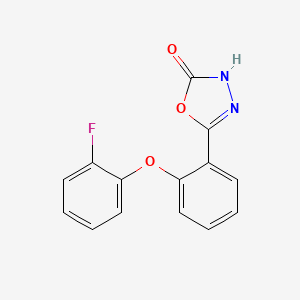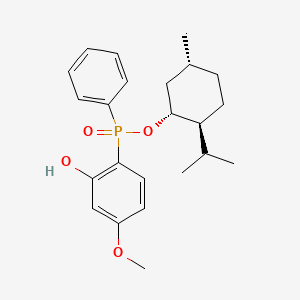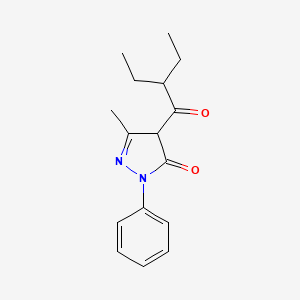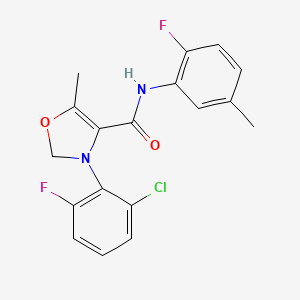
2-(2-Chloro-5-nitrophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-5-nitrophenyl)-5-methyl-1H-1,2,4-triazol-3(2H)-one is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a triazolone ring substituted with a chloronitrophenyl group and a methyl group, making it a subject of interest for chemists and researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-nitrophenyl)-5-methyl-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of 2-chloro-5-nitroaniline with appropriate reagents to form the triazolone ring. Common synthetic routes include cyclization reactions under controlled conditions, often involving catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process, making it more efficient and cost-effective.
化学反应分析
Types of Reactions
2-(2-Chloro-5-nitrophenyl)-5-methyl-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chloronitrophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted triazolones.
科学研究应用
2-(2-Chloro-5-nitrophenyl)-5-methyl-1H-1,2,4-triazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-Chloro-5-nitrophenyl)-5-methyl-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity and leading to various biological outcomes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
2-Chloro-5-nitropyridine: Shares the chloronitrophenyl group but differs in the core structure.
2-Chloro-5-nitrophenyl isocyanate: Contains the same chloronitrophenyl group but with an isocyanate functional group.
(2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone: Another compound with a chloronitrophenyl group but with a different overall structure.
Uniqueness
2-(2-Chloro-5-nitrophenyl)-5-methyl-1H-1,2,4-triazol-3(2H)-one is unique due to its triazolone ring structure combined with the chloronitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
114499-57-9 |
|---|---|
分子式 |
C9H7ClN4O3 |
分子量 |
254.63 g/mol |
IUPAC 名称 |
2-(2-chloro-5-nitrophenyl)-5-methyl-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C9H7ClN4O3/c1-5-11-9(15)13(12-5)8-4-6(14(16)17)2-3-7(8)10/h2-4H,1H3,(H,11,12,15) |
InChI 键 |
OGZJMGKRQOOSQE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=O)N1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


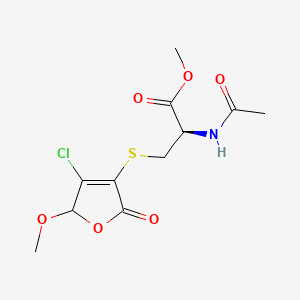

![7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile](/img/structure/B12904611.png)
